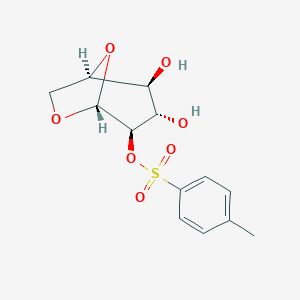

1,6-アンヒドロ-2-O-p-トルエンスルホニル-β-D-グルコピラノース

概要

説明

- プロトン化された誘導体は、アミノアセトン塩酸塩 ([CH₃C(O)CH₂NH₃]Cl)などの安定な塩を形成します。

- アミノアセトンは、スレオニン とグリシン の代謝における中間体です .

アミノアセトン: は、化学式 を持つ有機化合物です。気体状態では安定していますが、凝縮すると自己反応を起こします。

合成方法

合成経路: アミノアセトンは、 と または の反応など、さまざまな方法で合成できます。

反応条件: これらの反応は通常、 下で行われ、 または を使用します。

工業生産: アミノアセトンは大規模には工業生産されていませんが、他の化合物の前駆体として役立っています。

化学反応解析

反応: アミノアセトンは、 、 、 などのさまざまな反応を起こす可能性があります。

一般的な試薬と条件: 酸化には、 が頻繁に使用されます。還元は、 または を用いて達成できます。

主要な生成物: 主要な生成物は、特定の反応条件と存在する置換基によって異なります。

科学研究への応用

化学: アミノアセトンは、他の化合物の合成に役立つ貴重なビルディングブロックです。

生物学: アミノ酸の代謝において役割を果たします。

医学: 薬剤開発のための前駆体としての可能性について研究が行われています。

産業: 直接産業で使用されるわけではありませんが、その誘導体は応用されています。

科学的研究の応用

Chemistry: Aminoacetone is a valuable building block for the synthesis of other compounds.

Biology: It plays a role in the metabolism of amino acids.

Medicine: Research investigates its potential as a precursor for drug development.

Industry: Although not directly used in industry, its derivatives find applications.

作用機序

- アミノアセトンの正確な作用機序は完全に解明されていません。

- アミノ酸代謝に関与する酵素や受容体と相互作用する可能性があります。

類似化合物の比較

- アミノアセトンは、その単純な構造と中間体としての役割により、ユニークな化合物です。

- 類似の化合物には、メチルグリオキサール 、グリオキサール 、およびその他の小さなアルデヒドが含まれます。

生化学分析

Biochemical Properties

The role of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose in biochemical reactions is primarily as an intermediate in organic synthesis of drug molecules. It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders

Cellular Effects

Molecular Mechanism

Metabolic Pathways

It could potentially affect metabolic flux or metabolite levels given its role in drug synthesis.

準備方法

Synthetic Routes: Aminoacetone can be synthesized through various methods, including of with or .

Reaction Conditions: These reactions typically occur under , using or .

Industrial Production: While aminoacetone is not produced industrially on a large scale, it serves as a precursor for other compounds.

化学反応の分析

Reactions: Aminoacetone can undergo various reactions, including , , and .

Common Reagents and Conditions: For oxidation, are often used. Reduction can be achieved with or .

Major Products: The major products depend on the specific reaction conditions and the substituents present.

類似化合物との比較

- Aminoacetone is unique due to its simple structure and role as an intermediate.

- Similar compounds include methylglyoxal , glyoxal , and other small aldehydes.

生物活性

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, commonly referred to as levoglucosan tosylate, is a synthetic carbohydrate derivative with significant potential in glycosylation reactions and biological applications. Its unique structure enhances its reactivity and interaction with biological macromolecules, making it a valuable compound in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₃H₁₆O₇S

- Molecular Weight : 316.33 g/mol

- CAS Number : 3868-05-1

The compound features a p-toluenesulfonyl group at the 2-position of β-D-glucopyranose, which increases its electrophilicity and facilitates nucleophilic attacks in glycosylation reactions. This property is crucial for synthesizing complex carbohydrates and glycoconjugates.

Glycosylation Reactions

Levoglucosan tosylate acts as a glycosyl donor in various glycosylation reactions, where it can form glycosidic bonds with alcohols or amines. This capability is particularly useful in the synthesis of oligosaccharides and glycoconjugates, which are essential in numerous biological processes including cell signaling and immune responses .

Interaction with Biological Macromolecules

Studies have shown that the sulfonyl group enhances binding affinities with proteins and enzymes involved in carbohydrate metabolism. This interaction may allow for targeted modifications of glycoproteins or glycolipids, influencing their biological activity and stability.

Study on Glycosylation Efficiency

A study published in the Journal of the American Chemical Society demonstrated that levoglucosan tosylate could be utilized effectively for synthesizing glycosyl donors. The results indicated that the presence of the tosyl group significantly improved the efficiency of glycosylation reactions compared to other sugar derivatives.

Anticancer Potential

Research has explored the potential of levoglucosan tosylate derivatives in targeting cancer cells by modifying glycolytic pathways. The compound's ability to alter biological pathways through glycosylation may provide new avenues for drug development aimed at aggressive cancers such as glioblastoma multiforme (GBM). In vitro studies suggested that derivatives of levoglucosan tosylate could inhibit glycolysis, thereby reducing tumor cell viability .

Comparison with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to levoglucosan tosylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose | Contains two sulfonyl groups at different positions | Enhanced reactivity compared to mono-sulfonated variants |

| 1,6-Anhydro-2-O-benzenesulfonyl-β-D-glucopyranose | Substituted with a benzenesulfonyl group | Different electronic properties affecting reactivity |

| 1,6-Anhydro-2-O-acetyl-β-D-glucopyranose | Acetate group instead of sulfonate | Less reactive but more stable under certain conditions |

特性

IUPAC Name |

[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPXGGBTQVDQH-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441574 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-05-1 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。